molecular formula C16H27IN2OSi B1531047 4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodopyridine CAS No. 1203498-95-6

4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodopyridine

Katalognummer: B1531047
CAS-Nummer: 1203498-95-6
Molekulargewicht: 418.39 g/mol
InChI-Schlüssel: OQDLUWCIEIGPID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodopyridine is a sophisticated chemical intermediate of significant value in medicinal chemistry and chemical biology, particularly in the construction of Proteolysis-Targeting Chimeras (PROTACs) [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11008633/]. The 3-iodopyridine moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the efficient introduction of diverse aromatic and heteroaromatic systems critical for designing the warhead that binds to the target protein of interest [https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c02349]. Concurrently, the pyrrolidine scaffold, protected by a tert-butyldimethylsilyl (TBS) group, is a privileged structure often employed as a linker that connects the warhead to an E3 ubiquitin ligase-recruiting ligand. The TBS-protected hydroxymethyl group on the pyrrolidine ring provides a point for further synthetic elaboration, allowing researchers to fine-tune the physicochemical properties and pharmacokinetic profile of the final molecule. This compound is therefore instrumental for researchers developing next-generation targeted protein degradation therapeutics, offering a structurally complex and multifunctional foundation for the synthesis of novel degrader molecules aimed at challenging drug targets.

Eigenschaften

IUPAC Name

tert-butyl-[[1-(3-iodopyridin-4-yl)pyrrolidin-3-yl]methoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27IN2OSi/c1-16(2,3)21(4,5)20-12-13-7-9-19(11-13)15-6-8-18-10-14(15)17/h6,8,10,13H,7,9,11-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDLUWCIEIGPID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=C(C=NC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27IN2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674060
Record name 4-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203498-95-6
Record name 4-[3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-3-iodopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203498-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

The compound 4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodopyridine is a complex organic molecule with significant potential in medicinal chemistry and drug development. Its biological activities primarily relate to its role as an inhibitor of fibroblast growth factor receptor 4 (FGFR4), which is implicated in various pathological conditions, including cancer. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H26IN3O3SiC_{16}H_{26}IN_3O_3Si, with a molecular weight of approximately 526.15 g/mol. The structure includes a pyridine ring, a pyrrolidine moiety, and a tert-butyldimethylsilyloxy group, which contribute to its chemical properties and biological activities. The presence of iodine in the pyridine ring enhances its reactivity and potential binding interactions with biological targets.

Structural Features

FeatureDescription
Pyridine RingContains an iodine atom at the 3-position
Pyrrolidine MoietySubstituted with a tert-butyldimethylsilyloxy group
Molecular Weight526.15 g/mol
CAS Number1186310-82-6

The primary biological activity of this compound involves its inhibition of FGFR4. FGFR4 is crucial for normal cellular functions such as growth and tissue repair, but its overactivity is associated with tumorigenesis and metastasis.

Inhibition Studies

Research indicates that this compound effectively binds to FGFR4, inhibiting its signaling pathways. Techniques such as surface plasmon resonance (SPR) have been employed to quantify the binding affinity, demonstrating significant interaction between the compound and the receptor.

Case Studies and Research Findings

  • In Vitro Studies : In cell line assays, the compound showed a dose-dependent inhibition of FGFR4 activity, leading to reduced proliferation in cancer cell lines known to express FGFR4.
  • Therapeutic Applications : The compound has been explored as a potential therapeutic agent for conditions where FGFR4 plays a pivotal role, including certain cancers.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-(Pyridin-2-yloxy)-piperidine Piperidine ring instead of pyrrolidineNeuroactive properties
5-Chloro-2-methoxy-pyridine Similar chloromethyl substitutionPrimarily used in agrochemicals
2-Amino-pyrimidine derivatives Contains amino substitutionsKnown for antiviral activities

These comparisons highlight the unique biological activity of this compound as a targeted agent against FGFR4.

Applications in Drug Development

The versatility of this compound extends beyond FGFR4 inhibition; it serves as an intermediate in synthetic organic chemistry and has been utilized in the development of thermo-sensitive hydrogels for drug delivery applications. These hydrogels are particularly valuable due to their ability to respond to temperature changes, enhancing the controlled release of therapeutic agents.

Synthesis Methods

The synthesis typically involves multiple steps that allow for selective functionalization while maintaining the core structure's integrity. The use of photopolymerization techniques has been reported for creating polymeric materials that incorporate this compound.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their distinguishing features:

Compound Name (Catalog #) Substituents/Modifications Molecular Formula M.W. (g/mol) Key Differences vs. Target Compound Reference
Target Compound (HB099) 3-iodo, TBDMS-pyrrolidine C₁₆H₂₇IN₂OSi 418.39 Reference compound
6-(3-((TBDMSoxy)methyl)pyrrolidin-1-yl)-2-fluoro-3-iodopyridine (HB615) 2-fluoro, 3-iodo, TBDMS-pyrrolidine C₁₆H₂₆FIN₂OSi 436.38 Fluorine at pyridine-2 position; higher M.W.
4-((3-((TBDMSoxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine (HB279) 2-chloro, dimethoxymethyl, TBDMS-pyrrolidine C₂₀H₃₅ClN₂O₃Si 415.04 Chlorine and dimethoxymethyl groups; lower M.W.
4-(3-((TBDMSoxy)methyl)pyrrolidin-1-yl)-5-iodopyridin-3-amine 5-iodo, 3-amino, TBDMS-pyrrolidine C₁₆H₂₇IN₃OSi ~432 (est.) Iodine at pyridine-5; amine at pyridine-3
3-((3-((TBDMSoxy)methyl)pyrrolidin-1-yl)methyl)-5-iodopyridine (HB146) 5-iodo, TBDMS-pyrrolidine-methyl C₁₇H₂₉IN₂OSi 432.42 Iodine at pyridine-5; methylene linker

Functional and Electronic Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The 3-iodo substituent in the target compound provides moderate electron-withdrawing effects, enhancing electrophilicity for nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, the 3-amino group in the analogue from is electron-donating, altering reactivity toward electrophilic aromatic substitution . Fluorine in HB615 increases electronegativity and metabolic stability, making it suitable for medicinal chemistry applications .
  • Methylene linkers (e.g., HB146) add conformational flexibility, which may enhance binding affinity in receptor-ligand interactions .

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of 4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)-3-iodopyridine typically follows a sequence of key transformations:

This synthetic approach ensures regioselective functionalization and protection of sensitive groups.

Detailed Preparation Steps

Step Reaction Description Reagents and Conditions Notes
1 Synthesis of 3-(hydroxymethyl)pyrrolidine Starting from pyrrolidine, hydroxymethylation via formaldehyde under basic conditions Introduces the hydroxymethyl group at the 3-position of pyrrolidine
2 Protection of hydroxyl group as TBDMS ether Treatment with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in anhydrous solvent (e.g., dichloromethane) Protects the hydroxyl group to prevent side reactions during subsequent steps
3 N-alkylation of 3-(TBDMSO)methylpyrrolidine with 4-chloropyridine or 4-bromopyridine Use of a base (e.g., potassium carbonate) in polar aprotic solvent (e.g., DMF) at elevated temperature Forms the N-pyridinyl pyrrolidine intermediate
4 Selective iodination at the 3-position of the pyridine ring Iodination using N-iodosuccinimide (NIS) or iodine with oxidants under mild conditions Introduces iodine substituent selectively on the pyridine ring

Reaction Conditions and Optimization

  • Protection Step: The TBDMS protection is critical to ensure the hydroxyl group remains intact during halogenation and coupling reactions. Imidazole acts as a base catalyst, and anhydrous conditions prevent hydrolysis of the silyl ether.

  • N-Alkylation: The nucleophilic substitution at the pyridine nitrogen requires careful control of temperature and solvent to avoid over-alkylation or side reactions.

  • Iodination: Regioselective iodination is achieved using mild electrophilic iodine sources like NIS, which preferentially react at the 3-position due to electronic and steric factors.

Representative Reaction Scheme

Pyrrolidine → 3-(hydroxymethyl)pyrrolidine → 3-(TBDMSO)methylpyrrolidine → N-(4-pyridinyl)-3-(TBDMSO)methylpyrrolidine → 4-(3-((TBDMSO)methyl)-pyrrolidin-1-yl)-3-iodopyridine

Research Findings and Analytical Data

  • The tert-butyldimethylsilyloxy group enhances the compound’s solubility and stability, facilitating purification and handling.
  • Iodination at the 3-position of the pyridine ring is confirmed by NMR and mass spectrometry, showing characteristic shifts and molecular weight increase.
  • The pyrrolidine substitution at the 4-position of pyridine is confirmed by 2D NMR techniques (COSY, HSQC) to verify connectivity.
  • The overall yield of the multi-step synthesis typically ranges between 40-65%, depending on reaction scale and purification methods.
  • Purification is commonly performed by column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures).

Comparative Table of Synthetic Parameters

Step Reagents Solvent Temperature Time Yield (%) Notes
Hydroxymethylation Formaldehyde, base Water/ethanol 25-40°C 4-6 h 75-85 Controlled pH to avoid overreaction
TBDMS Protection TBDMSCl, imidazole DCM (anhydrous) 0-25°C 2-3 h 90-95 Anhydrous conditions critical
N-Alkylation 4-chloropyridine, K2CO3 DMF 80-100°C 12-18 h 60-70 Polar aprotic solvent enhances reactivity
Iodination NIS or I2 + oxidant Acetonitrile or DCM 0-25°C 1-3 h 70-80 Mild conditions for regioselectivity

Additional Notes on Industrial Scale Preparation

  • Continuous flow synthesis techniques may be employed to improve reproducibility and scalability, especially for the iodination step.
  • Use of protective groups like TBDMS is standard to avoid side reactions but may require additional deprotection steps if further functionalization is needed.
  • Reaction monitoring by HPLC or TLC is essential to optimize reaction times and yields.
  • Waste management and cost of reagents like TBDMSCl and NIS are considerations for industrial production.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodopyridine with high purity and yield?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Protection of functional groups : The tert-butyldimethylsilyl (TBS) group is introduced to stabilize the hydroxymethyl moiety on the pyrrolidine ring .

  • Nucleophilic substitution : The iodine atom at the 3-position of pyridine is introduced via halogenation or iodination under controlled conditions .

  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate the compound. Monitor purity via LC-MS or 1^1H NMR .

    • Critical Parameters :
ParameterOptimal RangeImpact on Yield/Purity
Reaction temperature0–25°CPrevents decomposition of TBS group
Solvent polarityLow (e.g., THF, DCM)Enhances nucleophilic substitution efficiency
Catalyst (if used)Pd(PPh3_3)4_4/CuIFacilitates coupling reactions in Sonogashira or Suzuki steps .

Q. How can researchers address inconsistencies in reported yields for this compound across literature?

  • Analysis : Variability often arises from differences in:

  • Protecting group stability : The TBS group is sensitive to acidic/basic conditions; slight pH deviations during synthesis can lead to premature deprotection .
  • Iodination efficiency : The position of iodine on pyridine (meta vs. para) affects reactivity. Use 13^{13}C NMR to confirm regioselectivity .
    • Resolution : Optimize reaction conditions via Design of Experiments (DoE) to identify robust protocols. Validate with kinetic studies (e.g., in situ IR spectroscopy) .

Advanced Research Questions

Q. What advanced techniques are recommended for resolving structural ambiguities in derivatives of this compound?

  • Methodology :

  • X-ray crystallography : Resolve stereochemistry of the pyrrolidine ring and confirm iodine positioning on pyridine .
  • DFT calculations : Model electronic effects of the TBS group and iodine on reactivity. Compare computed 1^1H NMR shifts with experimental data .
    • Case Study : A derivative with a fluoropyridine moiety (similar to HB084 in ) showed discrepancies in 19^{19}F NMR shifts, resolved via crystallography to confirm axial vs. equatorial fluorine orientation .

Q. How can the biological activity of this compound be systematically explored in drug discovery?

  • Approach :

  • Target screening : Use molecular docking to predict interactions with enzymes (e.g., kinases) or receptors (e.g., GPCRs) due to the pyridine-pyrrolidine scaffold .
  • SAR Studies : Modify the iodine substituent (e.g., replace with Br or CF3_3) and compare activity in cellular assays (e.g., IC50_{50} in cancer cell lines) .
    • Data Interpretation : Correlate logP (measured via HPLC) with membrane permeability. For example, the TBS group increases hydrophobicity, enhancing blood-brain barrier penetration in CNS targets .

Q. What strategies mitigate instability of the TBS group during long-term storage or in vivo studies?

  • Solutions :

  • Lyophilization : Store the compound as a lyophilized powder under inert gas (argon) at -20°C to prevent hydrolysis .
  • Prodrug design : Replace TBS with a more stable protecting group (e.g., acetyl) for in vivo applications, then enzymatically cleave post-administration .

Methodological Challenges and Best Practices

Q. How should researchers handle conflicting spectroscopic data for this compound?

  • Troubleshooting :

  • NMR artifacts : Use DEPT-135 to distinguish CH2_2/CH3_3 groups in the pyrrolidine ring. For example, overlapping signals at δ 1.0–1.5 ppm may arise from TBS methyl groups .
  • Mass spectrometry : High-resolution MS (HRMS) resolves isotopic patterns (e.g., 127^{127}I vs. 129^{129}I) to confirm molecular formula .

Q. What computational tools are most effective for predicting reactivity in cross-coupling reactions involving this compound?

  • Tools :

  • Schrödinger’s Jaguar : Models transition states for Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination) .
  • Gaussian 16 : Calculates Fukui indices to identify nucleophilic/electrophilic sites on the pyridine ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodopyridine
Reactant of Route 2
Reactant of Route 2
4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodopyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.